![molecular formula C11H12ClNO4S B3004225 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride CAS No. 1016503-60-8](/img/structure/B3004225.png)
2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 . It is a versatile compound used in diverse scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO4S/c12-18(15,16)10-3-1-9(2-4-10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
Sulfones, such as “2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride”, have been extensively exploited in organic synthesis across several decades . They can participate in Pd-catalysed Suzuki–Miyaura type reactions, leading to tremendous advances in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Synthesis of Novel Sulfonamide Compounds
The compound can be used in the synthesis of novel sulfonamide compounds . For example, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
Biomolecular Imaging
“2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride” may be used in the preparation of a versatile fluorogenic label for biomolecular imaging .
Synthesis of Agrochemicals
Sulfones, including “2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride”, have found various applications in diverse fields such as agrochemicals . The sulfone group can be employed as a temporary modulator of chemical reactivity .
Synthesis of Pharmaceuticals
Sulfones are also used in the synthesis of pharmaceuticals . Molecules bearing a sulfone unit have been used as versatile synthetic intermediates in organic chemistry .
Synthesis of Polymers
In the field of polymer chemistry, sulfones like “2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride” can be used in the synthesis of polymers .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with thiol proteases, which play a key role in the removal of the invariant chain from mhc class ii molecules .
Mode of Action
It’s likely that the compound interacts with its targets through a process similar to electrophilic aromatic substitution . This involves the compound acting as an electrophile, attacking the aromatic ring of the target molecule and forming a cationic intermediate .
Biochemical Pathways
Based on its potential interaction with thiol proteases , it could be involved in the antigen processing and presentation pathway, which is crucial for immune response.
Result of Action
If the compound does interact with thiol proteases , it could potentially influence the processing and presentation of antigens, thereby affecting immune response.
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(morpholine-4-carbonyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVXCYRAPMQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride | |
CAS RN |
1016503-60-8 |
Source
|
Record name | 2-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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